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Introduction
Human coronavirus OC43 (HCoV-OC43) is a ubiquitous respiratory pathogen belonging to the

Betacoronavirus genus. First identified in the 1960s, it is one of the primary etiological agents

of the common cold worldwide.[1] While typically causing mild, self-limiting upper respiratory

illness, HCoV-OC43 can lead to more severe lower respiratory tract infections, such as

pneumonia and bronchiolitis, particularly in infants, the elderly, and immunocompromised

individuals.[2] Its global circulation and potential for significant morbidity underscore the

importance of understanding its epidemiology, seasonal patterns, and molecular biology to

inform public health strategies and the development of effective antiviral therapeutics. This

technical guide provides a comprehensive overview of the current knowledge on HCoV-OC43,

with a focus on its epidemiological characteristics, seasonal circulation, and the molecular

pathways it manipulates for successful replication.

I. Epidemiology of HCoV-OC43
HCoV-OC43 is one of the most frequently detected human coronaviruses globally.[3][4]

Epidemiological studies consistently demonstrate its significant contribution to the burden of

respiratory infections across all age groups.
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Prevalence and Incidence
The prevalence of HCoV-OC43 varies depending on the geographical location, season, and

the specific population studied. Overall, HCoV-OC43 is the most prevalent of the four common

human coronaviruses (HCoV-229E, HCoV-NL63, HCoV-HKU1, and HCoV-OC43).[3]

A systematic review of 201 studies from 68 countries found that HCoV-OC43 was the most

frequently detected HCoV in 51.3% of studies that reported on all four species. Another rapid

review encompassing 83 studies reported a mean prevalence of all common HCoVs of 4%

across ten geographic regions, with HCoV-OC43 often being the most common.

Table 1: HCoV-OC43 Prevalence in Different Populations and Regions

Region/Country Study Population
Prevalence of
HCoV-OC43

Citation(s)

Global (Systematic

Review)
General Population Most prevalent HCoV

Córdoba, Argentina

(2011-2012)

Patients with

respiratory infections
2.2%

Guangzhou, China

(2010-2015)

Patients with acute

respiratory infection

60.2% of HCoV-

positive cases

Riyadh, Saudi Arabia

(2016-2022)

Children with

respiratory tract

infection

4.15%

African Regions

(Review)
General Population

Higher prevalence (6-

14% for all HCoVs)

South-East & East

Asian Regions

(Review)

General Population
Lower prevalence (2-

3% for all HCoVs)

Age Distribution
HCoV-OC43 infects individuals of all ages, but the highest rates of detection are consistently

observed in children. A systematic review found that the median test positivity for HCoV-OC43
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was higher in children compared to adults. Specifically, the median prevalence of OC43 was

2.7% in children versus 1.0% in adults in studies that controlled for seasonality. In a study from

Guangzhou, the highest detection rates of common HCoVs were in children aged ≤ 6 months

and 12–23 months, with rates declining after the age of two.

Genotypic Diversity and Evolution
Molecular epidemiology studies have identified several distinct genotypes of HCoV-OC43,

indicating ongoing evolution. Phylogenetic analysis has revealed at least five genotypes (A to

E). Natural recombination events between different genotypes have been observed, leading to

the emergence of novel genotypes. For instance, genotype D is believed to have arisen from a

recombination event between genotypes B and C. A temporal shift in the predominant

circulating genotypes has also been documented, suggesting a mechanism for the virus to

evade host immunity and maintain its epidemic potential.

II. Seasonal Circulation Patterns
A defining characteristic of HCoV-OC43 is its distinct seasonal circulation, with predictable

peaks of activity in temperate climates.

Northern Hemisphere
In the Northern Hemisphere, HCoV-OC43 circulation consistently peaks during the winter

months. A systematic review identified that the highest rates of HCoV infections globally occur

in February. This winter seasonality is a well-established pattern for many respiratory viruses

and is thought to be influenced by factors such as lower temperature and humidity, as well as

behavioral changes like increased indoor crowding.

Southern Hemisphere
While data from the Southern Hemisphere is less abundant, available studies indicate a similar

winter peak in HCoV-OC43 activity, corresponding to the months of June through August. A

study in Córdoba, Argentina, detected HCoV-OC43 primarily during the fall and winter months

(March to August).

Tropical Regions
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In tropical regions, the seasonality of HCoV-OC43 is less pronounced, with circulation often

observed year-round. However, some studies have reported increased activity during cooler or

rainier seasons. The environmental and behavioral drivers of HCoV-OC43 circulation in tropical

climates are an area of ongoing research.

III. Molecular Mechanisms of HCoV-OC43 Infection
Understanding the molecular interactions between HCoV-OC43 and host cells is crucial for the

development of targeted antiviral therapies.

Viral Entry and Signaling
HCoV-OC43 entry into host cells is a multi-step process initiated by the binding of the viral

spike (S) protein to host cell receptors. The S1 subunit of the spike protein binds to N-acetyl-9-

O-acetylneuraminic acid (sialic acid) receptors on the cell surface. Following attachment, the

virus is internalized, and the S2 subunit of the spike protein mediates the fusion of the viral and

cellular membranes, releasing the viral genome into the cytoplasm.

Recent studies have implicated host signaling pathways in facilitating HCoV-OC43 entry and

replication. The Epidermal Growth Factor Receptor (EGFR) signaling pathway has been shown

to be a key player.
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Caption: HCoV-OC43 entry and activation of the EGFR/AKT/ERK1/2 signaling pathway.

Modulation of Host Antiviral Responses
To establish a productive infection, HCoV-OC43 must counteract the host's innate immune

response. The virus has evolved mechanisms to interfere with key antiviral signaling pathways,
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such as the type I interferon (IFN) and NF-κB pathways. Structural proteins (M and N) and

accessory proteins (ns2a and ns5a) of HCoV-OC43 have been shown to inhibit the

transcriptional activation of antiviral response elements.

Furthermore, HCoV-OC43 can modulate the integrated stress response (ISR), a cellular

pathway that is activated upon viral infection and leads to a general shutdown of protein

synthesis. The virus appears to inhibit the phosphorylation of the eukaryotic translation initiation

factor 2 alpha (eIF2α), a key event in the ISR, thereby ensuring the continued synthesis of viral

proteins.
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Caption: Inhibition of host antiviral signaling pathways by HCoV-OC43 proteins.

IV. Experimental Protocols
Virus Propagation and Titration
4.1.1 Cell Lines and Culture Conditions HCoV-OC43 can be propagated in various cell lines,

including human rectal tumor (HRT-18) cells, rhabdomyoma (RD) cells, and Vero E6 cells.

Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's

Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS) and

antibiotics.
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4.1.2 Plaque Assay for Viral Titer Determination A plaque assay is a standard method to

quantify infectious virus particles.

Methodology:

Seed confluent monolayers of a suitable cell line (e.g., MRC-5) in 6-well plates.

Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

Inoculate the cell monolayers with the virus dilutions and incubate for 1 hour at 34°C to allow

for viral adsorption.

Remove the inoculum and overlay the cells with a medium containing a solidifying agent like

methylcellulose or agarose to restrict viral spread to adjacent cells.

Incubate the plates for 5-6 days at 34°C.

Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the

plaques (zones of cell death).

Count the number of plaques to calculate the viral titer in plaque-forming units per milliliter

(PFU/mL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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